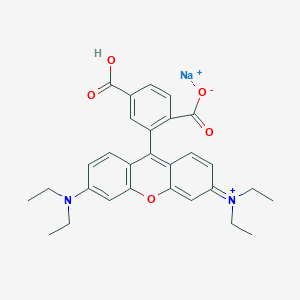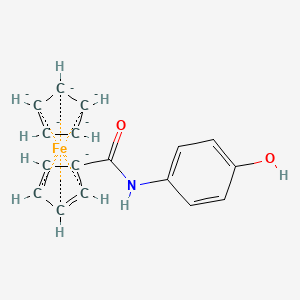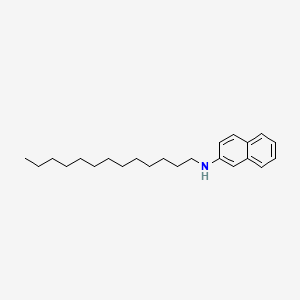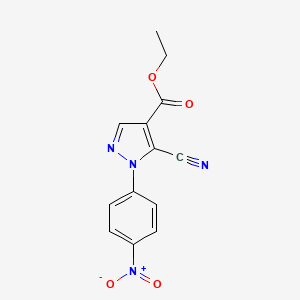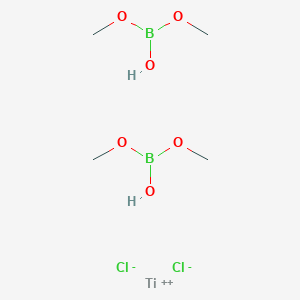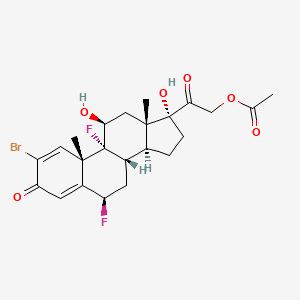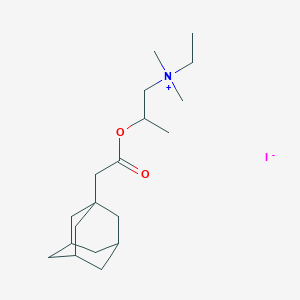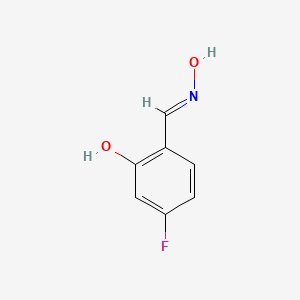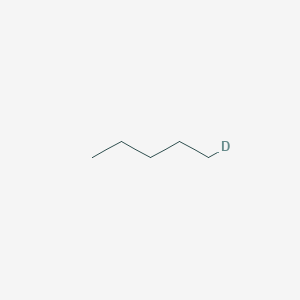
N-Pentane-1-D1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentane-1-D1 is a deuterated form of n-pentane, where one of the hydrogen atoms is replaced by deuterium (D). This compound is a type of alkane with the molecular formula C5H11D. Deuterium is an isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentane-1-D1 typically involves the deuteration of n-pentane. One common method is the catalytic exchange reaction, where n-pentane is exposed to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions usually involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of n-pentane and deuterium gas over a catalyst bed under controlled conditions. The product is then purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Pentane-1-D1 undergoes similar chemical reactions as n-pentane, including:
Oxidation: this compound can be oxidized to form various products, including carbon dioxide and water.
Substitution: The deuterium atom in this compound can be replaced by other atoms or groups through substitution reactions.
Combustion: Like other alkanes, this compound can undergo combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and potassium permanganate (KMnO4).
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Substitution: Halogenated pentanes, such as pentyl chloride or pentyl bromide.
Aplicaciones Científicas De Investigación
N-Pentane-1-D1 is valuable in various scientific research fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry for calibration purposes.
Mecanismo De Acción
The mechanism of action of N-Pentane-1-D1 is primarily related to its role as an isotopic tracer. The presence of deuterium allows researchers to track the movement and transformation of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparación Con Compuestos Similares
Similar Compounds
n-Pentane: The non-deuterated form of N-Pentane-1-D1.
Isopentane: A branched isomer of pentane with similar physical properties but different chemical reactivity.
Neopentane: Another isomer of pentane with a more compact structure and different boiling point.
Uniqueness
This compound is unique due to the presence of deuterium, which provides distinct advantages in isotopic labeling studies. The deuterium atom makes it possible to distinguish this compound from other similar compounds using spectroscopic techniques, allowing for precise tracking and analysis in research applications.
Propiedades
Fórmula molecular |
C5H12 |
|---|---|
Peso molecular |
73.15 g/mol |
Nombre IUPAC |
1-deuteriopentane |
InChI |
InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D |
Clave InChI |
OFBQJSOFQDEBGM-MICDWDOJSA-N |
SMILES isomérico |
[2H]CCCCC |
SMILES canónico |
CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


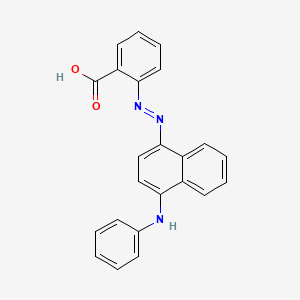
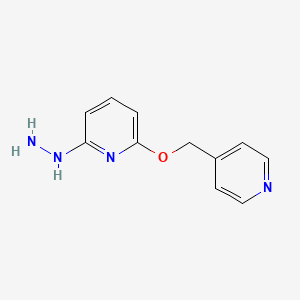
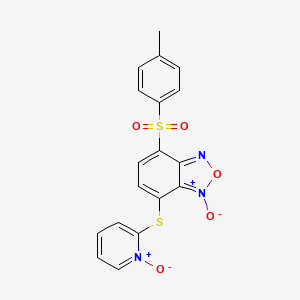
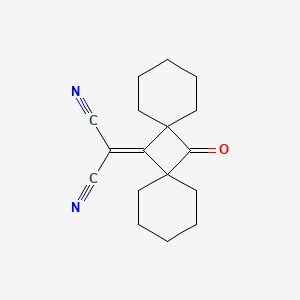
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
